5-Chloro-1-methylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by a chloro substituent at the 5-position and a methyl group at the 1-position of the quinoxaline structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula for 5-Chloro-1-methylquinoxalin-2(1H)-one is C9H8ClN2O, with a molecular weight of approximately 188.62 g/mol.
The compound can be synthesized through various chemical reactions involving quinoxaline derivatives. It falls under the classification of heterocyclic compounds, specifically within the category of quinoxalines, which are bicyclic compounds containing two nitrogen atoms in adjacent positions.
The synthesis of 5-Chloro-1-methylquinoxalin-2(1H)-one can be achieved through several methods:
The molecular structure of 5-Chloro-1-methylquinoxalin-2(1H)-one features:
The chemical structure can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into the specific functional groups present in the molecule, confirming its identity and purity.
5-Chloro-1-methylquinoxalin-2(1H)-one participates in various chemical reactions:
The mechanism of action for 5-Chloro-1-methylquinoxalin-2(1H)-one is primarily related to its interactions with biological targets:
Understanding these mechanisms is crucial for developing therapeutic agents based on this scaffold.
5-Chloro-1-methylquinoxalin-2(1H)-one has several notable applications in scientific research:
The synthesis of 5-Chloro-1-methylquinoxalin-2(1H)-one relies on innovative catalytic methods to construct the quinoxalinone core and introduce specific functional groups. Photoinduced radical reactions enable the direct C3-functionalization of quinoxalin-2(1H)-ones using cyclopropanes and HCl under visible light. This approach achieves ring-opening chloropropylation with unactivated cyclopropanes, yielding chlorinated derivatives without transition metals or strong oxidants. The reaction employs an organic photocatalyst (e.g., 4CzIPN) and blue LED light, achieving up to 85% yield for C3-(γ-chloropropyl) derivatives under optimized conditions (10 mol% catalyst, 2.0 eq DTBP oxidant, CH₃CN, 30°C) [2]. Iron-catalyzed oxidative cross-coupling provides another efficient route, where FeCl₃ (10 mol%) facilitates the coupling between 1-methylquinoxalin-2(1H)-one and indoles using di-tert-butyl peroxide (DTBP) as an oxidant. This method proceeds via a Friedel-Crafts-type electrophilic substitution, forming C3-indole-quinoxalinone hybrids in ≤94% yield at 30°C [7] [9].
Table 1: Catalytic Systems for Quinoxalinone Functionalization
Catalyst | Reaction Type | Key Conditions | Yield Range | Reference |
---|---|---|---|---|
4CzIPN | Photoinduced chlorination | HCl, cyclopropane, blue LED | 70–85% | [2] |
FeCl₃ | Oxidative cross-coupling | DTBP oxidant, CH₃CN, 30°C | 65–94% | [7] |
B(C₆F₅)₃ | Lewis acid catalysis | Visible light, RT | 60–78% | [9] |
Regioselective halogenation at C5 is critical for 5-Chloro-1-methylquinoxalin-2(1H)-one’s bioactivity. Direct chlorination of 1-methylquinoxalin-2(1H)-one using POCl₃/PCl₅ at 80°C achieves >90% C5-selectivity due to the electron-donating effect of the N1-methyl group, which deactivates C6/C7 positions. This is confirmed by NMR studies showing downfield shifts (δ 7.45–7.62 ppm) for H6/H7 protons post-chlorination [4] [8]. N1-methylation is optimally performed using methyl iodide and K₂CO₃ in DMF (60°C, 4 h), yielding 95% of the 1-methyl derivative without O-alkylation byproducts. Computational studies reveal that methylation lowers the quinoxalinone’s LUMO energy (-1.8 eV vs. parent), enhancing electrophilic attack at C5 [4] [6].
Sustainable synthesis techniques minimize waste and energy use:
Strategic modifications of the 5-chloro-1-methylquinoxalin-2(1H)-one core enhance its anticancer and antiviral potential:
Table 2: Bioactivity of Key 5-Chloro-1-methylquinoxalin-2(1H)-one Derivatives
Modification | Biological Target | Activity (IC₅₀/EC₅₀) | Key Structural Feature |
---|---|---|---|
3-(4-Arylthiazol-2-amine) | VEGFR-2/FGFR-4 (HepG2) | 1.8–4.3 μM | Nitrophenyl-thiadiazole |
3-Vinyl linker | FGFR1 tyrosine kinase | 34–89 nM | Rigid C3 spacer |
5-Aryl (Suzuki product) | HCT116 colorectal cancer | 2.1–9.7 μM | Electron-withdrawing 5-aryl group |
C3-ester | HCV NS5B polymerase | 0.21 μM (EC₅₀) | Hydrogen-bond acceptor |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1